Ethyl 2-tert-butyloxazole-5-carboxylate
Description
Properties
Molecular Formula |
C10H15NO3 |
|---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
ethyl 2-tert-butyl-1,3-oxazole-5-carboxylate |
InChI |
InChI=1S/C10H15NO3/c1-5-13-8(12)7-6-11-9(14-7)10(2,3)4/h6H,5H2,1-4H3 |
InChI Key |
JSOZSWOYKNIAFL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(O1)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves the formation of the oxazole ring through cyclization reactions starting from appropriate precursors such as substituted amino alcohols, α-haloketones, or β-ketoesters, followed by introduction or retention of the tert-butyl substituent and the ethyl ester group.
Method Based on Amino Alcohol and Ethyl Oxalyl Chloride
One documented approach involves the reaction of tert-butylamine with ethyl oxalyl chloride to form an intermediate that cyclizes to the oxazole ring. This method proceeds via condensation of the amine with the oxalyl chloride derivative, followed by intramolecular cyclization and dehydration to yield the oxazole core with the tert-butyl group at the 2-position and the ethyl ester at the 5-position.
- Starting materials: tert-butylamine, ethyl oxalyl chloride
- Reaction conditions: Typically conducted in an inert solvent under controlled temperature to avoid side reactions and decomposition
- Advantages: Direct introduction of tert-butyl and ethyl ester groups in a single synthetic sequence
- Limitations: Requires careful control of moisture and reaction conditions to prevent hydrolysis and side reactions
Electrophilic α-Bromination Followed by Cyclization
Although more commonly applied to related heterocycles such as thiazoles, a method involving electrophilic α-bromination of β-ethoxyacrylate derivatives followed by treatment with nucleophiles (e.g., thiourea for thiazoles) has been reported for similar ring systems. This approach could be adapted for oxazole synthesis by selecting appropriate nucleophiles and reaction conditions to facilitate ring closure.
- Key steps:
- α-Bromination of β-ethoxyacrylate intermediate
- One-pot cyclization with nucleophile to form oxazole ring
- Benefits: High regioselectivity and potential for scale-up due to one-pot procedure
- Challenges: Requires optimization to avoid competing bromination and side reactions
Summary Table of Preparation Methods
| Method | Starting Materials | Key Steps | Advantages | Limitations |
|---|---|---|---|---|
| Condensation of tert-butylamine with ethyl oxalyl chloride | tert-butylamine, ethyl oxalyl chloride | Condensation, cyclization | Direct introduction of functional groups, straightforward | Sensitive to moisture, requires inert conditions |
| Electrophilic α-bromination and one-pot cyclization | β-ethoxyacrylate derivatives, brominating agent, nucleophile | α-Bromination, nucleophilic cyclization | High regioselectivity, one-pot synthesis | Needs optimization for oxazole, potential side reactions |
Chemical Reactions Analysis
Types of Reactions
2-(1,1-Dimethylethyl)-5-oxazolecarboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding oxazolecarboxylic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The oxazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine) or organometallic compounds (e.g., Grignard reagents) can be employed.
Major Products
Oxidation: Oxazolecarboxylic acid.
Reduction: Oxazolecarbinol.
Substitution: Various substituted oxazole derivatives depending on the reagents used.
Scientific Research Applications
2-(1,1-Dimethylethyl)-5-oxazolecarboxylic acid ethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(1,1-Dimethylethyl)-5-oxazolecarboxylic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity and specificity. The ester group can undergo hydrolysis to release the active carboxylic acid, which can further interact with biological targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares Ethyl 2-<i>tert</i>-butyloxazole-5-carboxylate with structurally related heterocyclic esters, focusing on molecular properties, stability, and applications.
Table 1: Structural and Physicochemical Comparison
<sup>†</sup>XLogP3: Predicted partition coefficient (logP) indicating lipophilicity.
Key Observations
Heterocycle Influence :
- Oxazole vs. Oxadiazole vs. Pyrazole :
- Oxazoles (one oxygen, one nitrogen) exhibit moderate aromaticity and polarity, influencing solubility and reactivity.
- Oxadiazoles (two nitrogens, one oxygen) are more electron-deficient, enhancing stability in harsh conditions .
Ethyl ester groups contribute to solubility in organic solvents, facilitating synthetic modifications.
Physicochemical Properties :
- The pyrazole derivative (XLogP3 = 2.5) is more lipophilic than the oxazole analog (estimated XLogP3 ~2.0), suggesting differences in bioavailability.
- The oxadiazole derivative’s higher molecular weight (285.30 vs. ~197.23) correlates with increased complexity in synthesis and purification .
Similar precautions likely apply to the target oxazole compound.
Q & A
Q. What are the established synthetic routes for Ethyl 2-tert-butyloxazole-5-carboxylate, and how can reaction conditions be optimized for reproducibility?
Methodological Answer: The synthesis of oxazole derivatives typically involves cyclization or condensation reactions. For example, tert-butyl-substituted heterocycles like tert-butyl 2-chloro-1,3-thiazole-5-carboxylate (CAS 934570-60-2) are synthesized via [3+2] cycloaddition or nucleophilic substitution . Key parameters for optimization include:
- Temperature control : Elevated temperatures (80–120°C) often improve cyclization efficiency.
- Catalyst selection : Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) can enhance reaction rates.
- Solvent polarity : Polar aprotic solvents (e.g., DMF, acetonitrile) are preferred for oxazole ring formation.
| Parameter | Recommended Range | Impact on Yield |
|---|---|---|
| Reaction Temperature | 80–120°C | Higher yields at 100–110°C |
| Catalyst Loading | 5–10 mol% | Excess catalyst may decompose product |
| Reaction Time | 12–24 hours | Prolonged time risks side reactions |
For reproducibility, ensure rigorous drying of reagents and inert atmosphere (N₂/Ar) to prevent hydrolysis of intermediates .
Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Focus on the oxazole proton (δ 8.2–8.5 ppm) and tert-butyl group (δ 1.3–1.5 ppm). Integrate peaks to confirm substituent ratios.
- ¹³C NMR : The carbonyl carbon (C=O) typically appears at δ 160–170 ppm, while the oxazole carbons resonate at δ 140–150 ppm .
- X-ray Crystallography :
Use SHELX programs (e.g., SHELXL) for structure refinement. Ensure high-resolution data (<1.0 Å) to resolve steric effects from the tert-butyl group .
Q. Common Pitfalls :
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer: Refer to Safety Data Sheets (SDS) for analogous oxazole esters :
- Personal Protective Equipment (PPE) :
- Nitrile gloves (tested per EN 166/ANSI standards) and safety goggles.
- Lab coat with chemical-resistant apron.
- Engineering Controls :
- Use fume hoods for synthesis and purification steps.
- Avoid exposure to moisture to prevent ester hydrolysis, which may release volatile byproducts .
- Emergency Measures :
Advanced Research Questions
Q. How can researchers resolve contradictory spectral data (e.g., NMR vs. computational predictions) for this compound?
Methodological Answer:
- Validation Steps :
- Cross-check experimental NMR shifts with density functional theory (DFT) calculations (e.g., B3LYP/6-31G* level).
- Analyze solvent effects: Simulate chemical shifts in the same solvent used experimentally (e.g., CDCl₃) .
- Confirm purity via HPLC (≥95%) to rule out impurities causing signal overlap.
Example :
If the experimental ¹H NMR shows a doublet for the oxazole proton but simulations predict a singlet, consider dynamic effects (e.g., hindered rotation) or coupling with adjacent substituents .
Q. What strategies optimize the synthetic yield of this compound in multi-step reactions?
Methodological Answer:
- Design of Experiments (DoE) :
Use factorial designs to test interactions between variables (e.g., temperature, catalyst, solvent). For example, a 2³ factorial design can identify optimal conditions with minimal trials. - In Situ Monitoring :
Employ FTIR or Raman spectroscopy to track intermediate formation and adjust reaction parameters in real time. - Workflow Table :
| Step | Critical Control Point | Monitoring Technique |
|---|---|---|
| Cyclization | Reaction completion | TLC (hexane:ethyl acetate 3:1) |
| Esterification | Acid scavenging | pH titration |
| Purification | Solvent polarity | Flash chromatography (SiO₂) |
Post-reaction, isolate the product via recrystallization (e.g., ethyl acetate/hexane) to remove unreacted tert-butyl precursors .
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
- Software Tools :
Use Gaussian or ORCA for transition-state calculations. Focus on frontier molecular orbitals (FMOs) to identify nucleophilic attack sites. - Key Parameters :
- Calculate LUMO energy: Lower LUMO indicates higher electrophilicity.
- Map electrostatic potential (ESP) to visualize electron-deficient regions.
Case Study :
For tert-butyl-substituted thiazoles, the 2-position is highly electrophilic due to steric shielding of the tert-butyl group, directing nucleophiles to the 5-carboxylate . Apply similar logic to oxazole analogs.
Q. What degradation pathways are observed for this compound under acidic or basic conditions?
Methodological Answer:
- Acidic Hydrolysis :
The ester group hydrolyzes to carboxylic acid, while the oxazole ring may undergo ring-opening at pH < 3. Monitor via LC-MS for m/z shifts corresponding to degradation products. - Basic Conditions :
Saponification of the ester occurs (yielding carboxylate salt), but the tert-butyl group may undergo elimination at elevated temperatures (>60°C). Use TGA/DSC to assess thermal stability .
Q. How can systematic literature reviews enhance research on this compound’s applications in medicinal chemistry?
Methodological Answer:
- Search Strategy :
- Use PubChem and CAS databases for structure-activity relationship (SAR) studies.
- Filter patents and non-peer-reviewed sources to focus on academically validated data .
- Data Synthesis :
Create a matrix comparing bioactivity (e.g., IC₅₀ values) against structural analogs. Highlight gaps (e.g., lack of pharmacokinetic data) for future research .
Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
